Journal Name:Environmental Science & Technology
Journal ISSN:0013-936X
IF:11.357
Journal Website:http://pubs.acs.org/journal/esthag
Year of Origin:1967
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:1501
Publishing Cycle:Semimonthly
OA or Not:Not
Long single pulse NQR for broad resonance lines
Environmental Science & Technology ( IF 11.357 ) Pub Date: 2022-06-28 , DOI: 10.1016/j.ssnmr.2022.101810
This paper describes the experimental application of long single pulses to strongly inhomogeneously broadened NQR spectral lines, where the pulse length significantly exceeds the transverse relaxation time. A63Cu NQR resonance in the mineral covellite (CuS) was used as an exemplar for study in this specific regime, which was motivated by the requirement to obtain useful signals in very large volume applications having radiofrequency power limitations. In this study, signal transients that followed the application of the long single pulses were measured over a large range of radiofrequency field strength and pulse width. The results indicate effective generation of signal amplitudes. This is in contrast to previously reported studies involving long pulses applied to relatively narrow resonances. The results are found to be well described by simulations of the modified Bloch equations.
Detail
Editorial Board
Environmental Science & Technology ( IF 11.357 ) Pub Date: 2023-01-24 , DOI: 10.1016/s0926-2040(23)00004-8
Abstract not available
Detail
Editorial Board
Environmental Science & Technology ( IF 11.357 ) Pub Date: 2022-11-29 , DOI: 10.1016/s0926-2040(22)00072-8
Abstract not available
Detail
Editorial Board
Environmental Science & Technology ( IF 11.357 ) Pub Date: 2023-06-07 , DOI: 10.1016/s0926-2040(23)00030-9
Abstract not available
Detail
Hydrates of active pharmaceutical ingredients: A 35Cl and 2H solid-state NMR and DFT study
Environmental Science & Technology ( IF 11.357 ) Pub Date: 2022-11-04 , DOI: 10.1016/j.ssnmr.2022.101837
This study uses 35Cl and 2H solid-state NMR (SSNMR) spectroscopy and dispersion-corrected plane-wave density functional theory (DFT) calculations to characterize the molecular-level structures and dynamics of hydrates of active pharmaceutical ingredients (APIs). We use 35Cl SSNMR to measure the EFG tensors of the chloride ions to characterize hydrated forms of hydrochloride salts of APIs, along with two corresponding anhydrous forms. DFT calculations are used to refine the crystal structures of the APIs and determine relationships between the 35Cl EFG tensors and the spatial arrangements of proximate hydrogen bonds, which are particularly influenced by interactions with water molecules. We find that the relationship between 35Cl EFG tensors and local hydrogen bonding geometries is complex, but meaningful structure/property relationships can be garnered through use of DFT calculations. Specifically, for every case in which such a comparison could be made, we find that the hydrate has a smaller magnitude of CQ than the corresponding anhydrous form, indicating a chloride ion environment with a ground-state electron density of higher spherical symmetry in the former. Finally, variable-temperature 35Cl and 2H SSNMR experiments on a deuterium-exchanged sample of the API cimetidine hydrochloride monohydrate are used to monitor temperature-dependent influences on the spectra that may arise from motional influences on the 35Cl and 2H EFG tensors. From the 2H SSNMR spectra, we determine that the motions of water molecules are characterized by jump-like motions about their C2 rotational axes that occur on timescales that are unlikely to influence the 35Cl central-transition (+1/2 ↔︎ −1/2) powder patterns (this is confirmed by 35Cl SSNMR). Together, these methods show great promise for the future study of APIs in their bulk and dosage forms, especially variable hydrates in which crystallographic water content varies with external conditions such as humidity.
Detail
On the applicability of cosine-modulated pulses for high-resolution solid-state NMR of quadrupolar nuclei with spin > 3/2
Environmental Science & Technology ( IF 11.357 ) Pub Date: 2023-04-06 , DOI: 10.1016/j.ssnmr.2023.101863
In MQMAS-based high-resolution solid-state NMR experiments of half-integer spin quadrupolar nuclei, the high radiofrequency (RF) field requirement for the MQ excitation and conversion steps with two hard-pulses is often a sensitivity limiting factor in many practical applications. Recently, the use of two cosine-modulated (cos) low-power (lp) pulses, lasting one-rotor period each, was successfully introduced for efficient MQ excitation and conversion of spin-3/2 nuclei with a reduced RF amplitude. In this study, we extend our previous investigations of spin-3/2 nuclei to systems with higher spin values and discuss the applicability of coslp-MQ excitation and conversion in MQMAS and MQ-HETCOR experiments under slow and fast spinning conditions. For the numerical simulations and experiments we used a moderate magnetic field of 14.1 T. Two spin-5/2 nuclei (85Rb and 27Al) are mainly employed with a large variety of CQ values, but we show that the practical set up is also available for higher spin values, such as spin-9/2 with 93Nb in Cs4Nb11O30. We demonstrate for nuclei with spin value larger than 3/2 a preferential use of coslp-MQ acquisition for low-gamma nuclei and/or large CQ values with a much reduced RF-field with respect to that of hard-pulses used with conventional methods.
Detail
Characterization of crystalline and amorphous forms of irbesartan by multi-nuclear solid-state NMR
Environmental Science & Technology ( IF 11.357 ) Pub Date: 2022-02-21 , DOI: 10.1016/j.ssnmr.2022.101783
Irbesartan (IRB) is an antihypertensive drug which exhibits the rare phenomenon of desmotropy; its 1H- and 2H- tetrazole tautomers can be isolated as distinct crystalline forms. The crystalline forms of IRB are poorly soluble, hence the amorphous form is potentially of interest for its faster dissolution rate. The tautomeric form and the nature of hydrogen bonding in amorphous IRB are unknown. In this study, crystalline form A and amorphous form of irbesartan were studied using 13C, 15N and 1H solid-state NMR. Variable-temperature 13C SSMNR studies showed alkyl chain disorder in the crystalline form of IRB, which may explain the conflicting literature crystal structures of form A (the marketed form). 15N NMR indicates that the amorphous material contains an approximately 2:1 ratio of 1H- and 2H-tetrazole tautomers. Static 1H SSNMR and relaxation time measurements confirmed different molecular mobilities of the samples and provided molecular-level insight into the nature of the glass transition. SSNMR is shown to be a powerful technique to investigate the solid state of disordered active pharmaceutical ingredients.
Detail
Narrowing down the conformational space with solid-state NMR in crystal structure prediction of linezolid cocrystals
Environmental Science & Technology ( IF 11.357 ) Pub Date: 2022-08-08 , DOI: 10.1016/j.ssnmr.2022.101813
Many solids crystallize as microcrystalline powders, thus precluding the application of single crystal X-Ray diffraction in structural elucidation. In such cases, a joint use of high-resolution solid-state NMR and crystal structure prediction (CSP) calculations can be successful. However, for molecules showing significant conformational freedom, the CSP-NMR protocol can meet serious obstacles, including ambiguities in NMR signal assignment and too wide conformational search space to be covered by computational methods in reasonable time. Here, we demonstrate a possible way of avoiding these obstacles and making as much use of the two methods as possible in difficult circumstances. In a simple case, our experiments led to crystal structure elucidation of a cocrystal of linezolid (LIN), a wide-range antibiotic, with 2,3-dihydroxybenzoic acid, while a significantly more challenging case of a cocrystal of LIN with 2,4-dihydroxybenzoic acid led to the identification of the most probable conformations of LIN inside the crystal. Having four rotatable bonds, some of which can assume many discreet values, LIN molecule poses a challenge in establishing its conformation in a solid phase. In our work, a set of 27 conformations were used in CSP calculations to yield model crystal structures to be examined against experimental solid-state NMR data, leading to a reliable identification of the most probable molecular arrangements.
Detail
Effect of cross polarization radiofrequency phases on signal phase
Environmental Science & Technology ( IF 11.357 ) Pub Date: 2021-12-23 , DOI: 10.1016/j.ssnmr.2021.101771
Utilizing phases of radio frequency (RF) pulses to manipulate spin dynamics is routine in NMR and MRI, leading to spectacular techniques like phase cycling. In a very different area, cross polarization (CP) also has a long history as part of a vast number of solid-state NMR pulse sequences. However, a detailed study devoted to the effect of CP RF phases on NMR signal, seems not to be readily available. From first principles, we arrive at a simple dependence of NMR signal on arbitrary CP RF phases, for static and MAS conditions, accompanied by experimental verification. In the process, the CP propagator emerges as a product of RF “pulses” and a period of “free precession”, conforming to coherence transfer pathway theory. The theoretical expressions may lend confidence for dealing with CP blocks with tunable phases in pulse sequences.
Detail
Study of the structure and dynamics at various parts of the antibacterial drug molecule cefpodoxime proxetil
Environmental Science & Technology ( IF 11.357 ) Pub Date: 2021-07-29 , DOI: 10.1016/j.ssnmr.2021.101752
The structure and dynamics of cefpodoxime proxetil are elucidated by measuring chemical shift anisotropy (CSA) tensor, spin-lattice relaxation time, and local correlation time at twenty-one crystallographically different 13C nuclei sites. The principal components of CSA tensor of cefpodoxime proxetil are extracted by the two-dimensional phase adjusted sinning sideband (2DPASS) cross-polarization magic angle spinning (CP-MAS) solid-state NMR experiment, and the spin-lattice relaxation time is measured by the method outlined by Torchia(T1CP). The local correlation time is calculated by bearing in mind that the spin-lattice relaxation mechanism of 13C nuclei is mainly governed by the CSA interaction and the heteronuclear dipole-dipole interaction. The aminothiazole ring, β-lactam ring, and dihydrothiazine ring provide stability to the drug molecule and increase the affinity of the drug to penicillin-binding proteins (PBPs) receptors. The principal components of CSA parameters, spin-lattice relaxation time, and local correlation time vary substantially for carbon nuclei residing on these three rings. These signify that not only the electronic environment, but the molecular conformation, and the local dynamics are also altered within the ring. The substitution of the acyl side chain, oxime group, and the aminothiazole ring at the C7 position of the β-lactam ring enhances the antibacterial activity and the binding affinity of the drug. A huge variation of the spin-lattice relaxation time and local correlation time is observed in those regions. The change in the electron charge distribution and nuclear spin dynamics at different parts of the drug molecule is clear by CSA and spin-lattice relaxation measurements, which will enrich the field “NMR crystallography”.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
环境科学与生态学1区 ENGINEERING, ENVIRONMENTAL 工程:环境2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
11.90 301 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://acs.manuscriptcentral.com/acs
Submission Guidelines
https://publish.acs.org/publish/author_guidelines?coden=esthag
Submission Template
https://pubs.acs.org/page/esthag/submission/authors.html#TEMPLATES
Reference Format
https://endnote.com/downloads/styles/
Collection Carrier
Research Article Policy Analysis Critical Review Perspective Correspondence/Rebuttal Additions and Corrections (Errata) Feature Viewpoint Letter to the Editor